molecular formula C13H19N5O B3864156 3-methyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide

3-methyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide

Cat. No. B3864156
M. Wt: 261.32 g/mol
InChI Key: OREGLOMVMHDCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methyl-N-1H-tetrazol-5-yl-1-adamantanecarboxamide” is a complex organic molecule. It likely contains a tetrazole group, which is a type of heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The “adamantanecarboxamide” part suggests the presence of an adamantane structure, which is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tetrazole derivatives can generally be synthesized from amines, triethyl orthoformate, and sodium azide . Adamantane structures can be synthesized through a variety of methods, including from bridgehead halides or by photodimerization of certain cycloalkenes .

properties

IUPAC Name

3-methyl-N-(2H-tetrazol-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-12-3-8-2-9(4-12)6-13(5-8,7-12)10(19)14-11-15-17-18-16-11/h8-9H,2-7H2,1H3,(H2,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREGLOMVMHDCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)C(=O)NC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(1H-tetrazol-5-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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